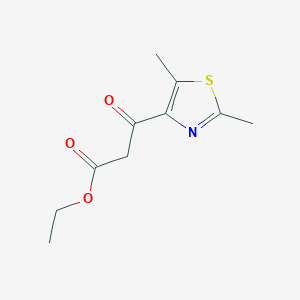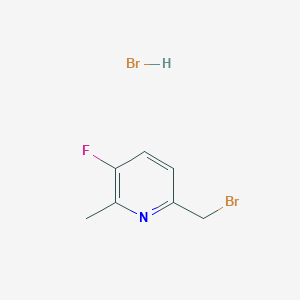
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide is an organic compound with the molecular formula C7H8Br2FN It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide typically involves the bromination of 3-fluoro-2-methylpyridine. One common method is the reaction of 3-fluoro-2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative. The product is then treated with hydrobromic acid to yield the hydrobromide salt .
Industrial Production Methods
For large-scale industrial production, the process may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of alternative brominating agents and solvents that are more environmentally friendly can be explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly as a building block for drug candidates targeting specific biological pathways.
Materials Science: Used in the preparation of functional materials, including polymers and liquid crystals.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Similar structure but lacks the fluoro and methyl substituents.
6-(Bromomethyl)-2,4-pteridinediamine hydrobromide: Contains a pteridine ring instead of a pyridine ring.
6-Bromomethyl-3,4-dihydropyridin-2(1H)-one: Contains a dihydropyridinone ring instead of a pyridine ring.
Uniqueness
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide is unique due to the presence of both fluoro and methyl substituents on the pyridine ring. These substituents can significantly influence the compound’s reactivity, binding affinity, and specificity in various applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C7H8Br2FN |
|---|---|
Peso molecular |
284.95 g/mol |
Nombre IUPAC |
6-(bromomethyl)-3-fluoro-2-methylpyridine;hydrobromide |
InChI |
InChI=1S/C7H7BrFN.BrH/c1-5-7(9)3-2-6(4-8)10-5;/h2-3H,4H2,1H3;1H |
Clave InChI |
XKNRPECOQWOFSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)CBr)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


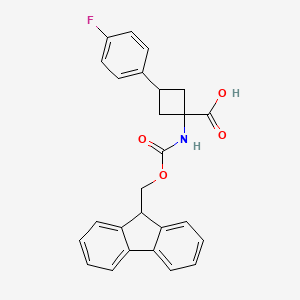
![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13648760.png)

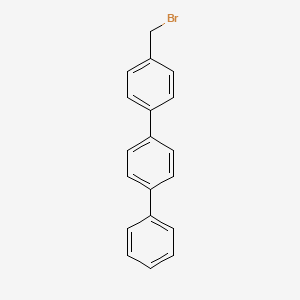
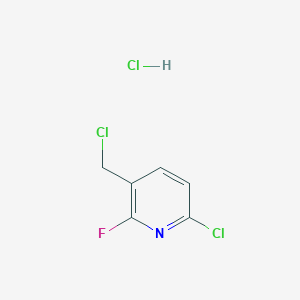
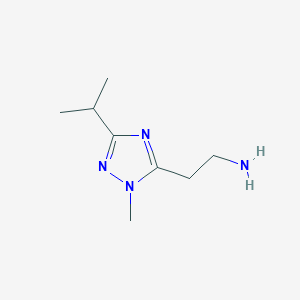
![4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)](/img/structure/B13648785.png)

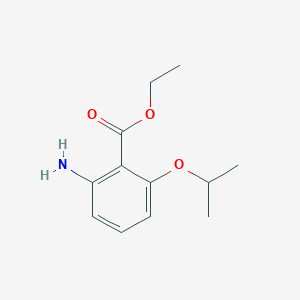
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13648812.png)


